Dpc-681

Description

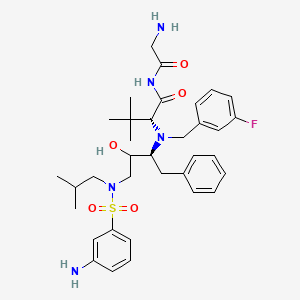

Structure

2D Structure

Properties

CAS No. |

284661-68-3 |

|---|---|

Molecular Formula |

C35H48FN5O5S |

Molecular Weight |

669.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[2-[(3-fluorophenyl)methylamino]acetyl]amino]-3,3-dimethylbutanamide |

InChI |

InChI=1S/C35H48FN5O5S/c1-24(2)22-40(47(45,46)29-16-10-15-28(37)19-29)23-31(42)30(18-25-11-7-6-8-12-25)41(33(34(38)44)35(3,4)5)32(43)21-39-20-26-13-9-14-27(36)17-26/h6-17,19,24,30-31,33,39,42H,18,20-23,37H2,1-5H3,(H2,38,44)/t30-,31+,33+/m0/s1 |

InChI Key |

VAXRCFUMOHKDCQ-RKKDRKJOSA-N |

Isomeric SMILES |

CC(C)CN(CC([C@H](CC1=CC=CC=C1)N(CC2=CC(=CC=C2)F)[C@@H](C(=O)NC(=O)CN)C(C)(C)C)O)S(=O)(=O)C3=CC=CC(=C3)N |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)N(CC2=CC(=CC=C2)F)C(C(=O)NC(=O)CN)C(C)(C)C)O)S(=O)(=O)C3=CC=CC(=C3)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DPC 681; DPC-681; DPC681; DPH 153893; DPH-153893; DPH153893; |

Origin of Product |

United States |

Foundational & Exploratory

DPC-681: A Potent and Selective HIV-1 Protease Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DPC-681 is a potent and selective substituted aminosulfonamide inhibitor of Human Immunodeficiency Virus (HIV) protease.[1] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and professionals in the fields of virology and drug development in understanding and potentially utilizing this compound in further studies.

Chemical Structure and Properties

This compound is a synthetic, non-peptidic inhibitor of HIV-1 protease. Its chemical properties are summarized below.

-

Chemical Name: N-[(3-fluorophenyl)methyl]glycyl-N-[3-[((3-aminophenyl)sulfonyl)- 2-(aminophenyl)amino]-(1S,2S)-2-hydroxy-1-(phenylmethyl)propyl]- 3-methyl-L-valinamide

-

Molecular Formula: C₃₅H₄₈FN₅O₅S[1]

-

Molecular Weight: 669.85 g/mol [1]

Chemical Structure:

Mechanism of Action

This compound exerts its antiviral effect by targeting and inhibiting the HIV-1 protease, an aspartyl protease essential for the viral life cycle. The HIV protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This maturation process is a critical step in the production of infectious virions.

By binding to the active site of the HIV-1 protease, this compound competitively inhibits its enzymatic activity. This prevents the processing of the polyproteins, leading to the assembly of immature, non-infectious viral particles.

Signaling Pathway: HIV Life Cycle and Inhibition by this compound

The following diagram illustrates the HIV life cycle and the specific step of protease inhibition by this compound.

Caption: HIV life cycle with the point of inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

| Parameter | Wild-Type HIV-1 | Mutant HIV Strains | Reference |

| IC₅₀ | <20 nM | <20 nM (for strains with 5-11 mutations) | [3] |

| IC₉₀ | 4 - 40 nM | - |

IC₅₀ (50% inhibitory concentration) and IC₉₀ (90% inhibitory concentration) values were determined in cell-based assays.

Table 2: Selectivity Profile of this compound

| Protease | Inhibition | Reference |

| HIV-1 Protease | Potent Inhibition | |

| Cellular Proteases (renin, pepsin, cathepsins, etc.) | Less than 50% inhibition at >13 µM |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of HIV protease inhibitors like this compound.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

This compound (or other test compounds)

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

96-well microplate (black, flat-bottom)

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in Assay Buffer.

-

In a 96-well plate, add the diluted this compound, positive control, and a vehicle control (Assay Buffer with solvent) to respective wells.

-

Add the HIV-1 Protease solution to all wells except the no-enzyme control wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay in Cell Culture

This assay determines the ability of a compound to inhibit HIV replication in a cell-based system.

Materials:

-

Target cells (e.g., MT-2 cells, peripheral blood mononuclear cells - PBMCs)

-

HIV-1 viral stock

-

Cell culture medium

-

This compound (or other test compounds)

-

Positive control antiviral drug

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

Procedure:

-

Seed the target cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound, positive control, and a vehicle control to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 3-7 days).

-

After incubation, collect the cell culture supernatant.

-

Quantify the extent of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).

-

Determine the IC₅₀ and IC₉₀ values by plotting the percentage of inhibition of viral replication against the logarithm of the drug concentration.

Experimental Workflow: Screening for HIV Protease Inhibitors

The diagram below outlines a typical workflow for screening and characterizing potential HIV protease inhibitors like this compound.

Caption: A generalized experimental workflow for the discovery of HIV protease inhibitors.

Conclusion

This compound is a highly potent and selective inhibitor of HIV-1 protease with excellent activity against both wild-type and drug-resistant viral strains in vitro. Its favorable selectivity profile suggests a lower potential for off-target effects. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds as potential antiretroviral therapeutic agents.

References

DPC-681: A Potent and Selective HIV Protease Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of DPC-681, a potent and selective second-generation HIV protease inhibitor. This compound has demonstrated significant promise in preclinical studies due to its high potency against both wild-type and drug-resistant strains of HIV-1. This document details its mechanism of action, in vitro efficacy, pharmacokinetic profile in preclinical models, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme crucial for the viral life cycle.[1][2][3] The HIV protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[1] This cleavage is an essential step for the assembly of new, infectious virions. This compound binds to the active site of the HIV protease, preventing it from processing the viral polyproteins and thereby halting the production of mature, infectious virus particles.[1][2][3]

Figure 1: Mechanism of Action of this compound in the HIV Life Cycle.

Quantitative Data

The in vitro potency of this compound has been evaluated against various laboratory strains and clinical isolates of HIV-1, including those with mutations conferring resistance to other protease inhibitors. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound Against HIV-1 Protease

| Compound | Ki (nM) for Wild-Type HIV-1 Protease |

| This compound | <0.015 |

| Indinavir | 0.23 |

| Saquinavir | 0.06 |

| Nelfinavir | 0.44 |

| Ritonavir | 0.03 |

| Amprenavir | 0.27 |

| Lopinavir | 0.015 |

Data sourced from a fluorescence-based assay using a peptide substrate at pH 5.5.[4]

Table 2: Antiviral Activity of this compound Against Laboratory Strains of HIV-1 in MT-2 Cells

| HIV-1 Strain | IC50 (nM) | IC90 (nM) |

| RF (Wild-Type) | 1.6 ± 0.6 | 4.0 ± 1.2 |

| IIIB (Wild-Type) | 2.5 ± 0.8 | 7.1 ± 2.1 |

| RF/A17 (Ritonavir Resistant) | 4.2 ± 1.5 | 11.0 ± 3.5 |

| A018 (Indinavir Resistant) | 3.8 ± 1.1 | 9.5 ± 2.8 |

Values are presented as mean ± standard deviation.

Table 3: Antiviral Activity of this compound Against Clinical Isolates of HIV-1 in Peripheral Blood Mononuclear Cells (PBMCs)

| HIV-1 Clade | Average IC90 (nM) |

| A | 7.3 ± 3.4 |

| B | 7.3 ± 3.4 |

| C | 7.3 ± 3.4 |

| D | 7.3 ± 3.4 |

| E | 7.3 ± 3.4 |

| F | 7.3 ± 3.4 |

| G | 7.3 ± 3.4 |

| H | 7.3 ± 3.4 |

The average concentration for 90% inhibition of replication was consistent across various clades.[4]

Table 4: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 1 | IV | 450 | 0.08 | 350 |

| 10 | Oral | 300 | 2.0 | 1200 |

| 30 | Oral | 1100 | 2.0 | 5000 |

| 100 | Oral | 3500 | 4.0 | 25000 |

Pharmacokinetic studies were conducted in male and female beagle dogs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HIV-1 Protease Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520)[5]

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

-

This compound and other test compounds

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution.

-

Add 60 µL of the FRET peptide substrate solution to each well.

-

Initiate the reaction by adding 20 µL of a pre-diluted HIV-1 protease solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520) over time.[6]

-

Calculate the initial reaction velocities (v) for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Figure 2: Workflow for HIV-1 Protease Enzyme Inhibition Assay.

Cell-Based Antiviral Assay (MT-2 Cells)

This assay determines the concentration of an inhibitor required to suppress HIV-1 replication in a T-lymphoid cell line.

Materials:

-

MT-2 cells

-

Complete growth medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

HIV-1 laboratory strains (e.g., RF, IIIB)

-

This compound and control compounds

-

96-well cell culture plates

-

p24 antigen ELISA kit

Procedure:

-

Seed MT-2 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.

-

Prepare serial dilutions of this compound and control compounds in the growth medium.

-

Add 50 µL of each drug dilution to the appropriate wells.

-

Infect the cells by adding 50 µL of a diluted HIV-1 stock (at a predetermined multiplicity of infection, e.g., 0.01).

-

Include control wells with cells only (mock-infected) and cells with virus but no drug (virus control).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

-

After incubation, collect the culture supernatant from each well.

-

Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control.

-

Determine the IC50 and IC90 values by plotting the percentage of inhibition against the drug concentration.

Figure 3: Workflow for Cell-Based Antiviral Assay.

Cell-Based Antiviral Assay (Peripheral Blood Mononuclear Cells - PBMCs)

This assay assesses the antiviral activity in primary human immune cells, which are a natural target for HIV-1.

Materials:

-

Freshly isolated human PBMCs

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

Complete growth medium (RPMI 1640 with 10% FBS, IL-2, and antibiotics)

-

HIV-1 clinical isolates

-

This compound and control compounds

-

48-well cell culture plates

-

p24 antigen ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with PHA for 2-3 days.

-

Wash the cells and resuspend them in complete growth medium containing IL-2.

-

Plate the stimulated PBMCs in a 48-well plate at a density of 1 x 106 cells per well.

-

Add serial dilutions of this compound and control compounds to the wells.

-

Infect the cells with HIV-1 clinical isolates.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

On days 4, 7, and 10 post-infection, collect a portion of the culture supernatant for p24 analysis and replenish with fresh medium containing the appropriate drug concentration.

-

Measure the p24 antigen concentration in the collected supernatants using an ELISA kit.

-

Determine the IC50 and IC90 values based on the inhibition of p24 production at the peak of viral replication.

Pharmacokinetic Study in Beagle Dogs

This protocol outlines the general procedure for evaluating the pharmacokinetic properties of this compound in a preclinical animal model.

Materials:

-

Male and female beagle dogs

-

This compound formulation for intravenous (IV) and oral (PO) administration

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the animals overnight before dosing.

-

For IV administration, administer this compound as a single bolus injection or infusion into a cephalic vein at a specified dose (e.g., 1 mg/kg).

-

For oral administration, deliver the this compound formulation via gavage at various doses (e.g., 10, 30, 100 mg/kg).

-

Collect blood samples from a contralateral vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).

-

Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease with excellent activity against a broad range of viral strains, including those resistant to currently approved protease inhibitors. Its favorable preclinical profile, characterized by low nanomolar inhibitory concentrations and promising pharmacokinetic properties in animal models, underscores its potential as a valuable candidate for the treatment of HIV-1 infection. The detailed protocols provided in this guide are intended to facilitate further research and development of this compound and other novel antiretroviral agents.

References

- 1. hanc.info [hanc.info]

- 2. 4.6. Cell-Based Antiviral Assay [bio-protocol.org]

- 3. hiv.lanl.gov [hiv.lanl.gov]

- 4. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurogentec.com [eurogentec.com]

- 6. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

The Discovery and Development of DPC-681: A Potent HIV-1 Protease Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DPC-681 emerged from a dedicated research program aimed at discovering novel, potent, and selective inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, a substituted sulfonamide that demonstrated significant promise in early studies. It details the compound's mechanism of action, enzymatic and antiviral activity, selectivity, and pharmacokinetic profile. While this compound showed potent activity against both wild-type and clinically relevant drug-resistant HIV-1 strains in preclinical evaluations, its progression through clinical development remains largely undocumented in publicly available literature, suggesting a likely discontinuation in early clinical phases.

Introduction

The HIV-1 protease is an aspartyl protease essential for the maturation of infectious virions. It cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.[1][2] The development of HIV-1 protease inhibitors (PIs) has been a cornerstone of highly active antiretroviral therapy (HAART), significantly improving the prognosis for individuals with HIV/AIDS.

However, the emergence of drug-resistant HIV-1 strains has necessitated the continued development of new PIs with improved potency against mutant viruses and more favorable pharmacokinetic profiles. The research program that led to the discovery of this compound focused on optimizing a series of substituted sulfonamides to address these challenges.[3][4]

Discovery and Synthesis

This compound was identified through a structure-based drug design and optimization program conducted by DuPont Pharmaceuticals. The synthesis of this compound involves a multi-step process, a general outline of which is depicted below. The core of the molecule is a substituted aminosulfonamide.

A detailed synthesis scheme was described by Kaltenbach et al. in Antimicrobial Agents and Chemotherapy, 2001.

Mechanism of Action

Like other HIV-1 protease inhibitors, this compound is a competitive inhibitor that binds to the active site of the HIV-1 protease. The active site of the dimeric enzyme contains a pair of catalytic aspartate residues (Asp-25 and Asp-25'). These residues are crucial for the hydrolysis of the peptide bonds in the viral polyproteins. This compound mimics the transition state of the natural substrate, binding with high affinity to the active site and preventing the cleavage of Gag and Gag-Pol polyproteins.

Preclinical Data

The preclinical evaluation of this compound demonstrated its potential as a potent and selective antiretroviral agent.

Enzymatic and Antiviral Activity

This compound exhibited potent inhibitory activity against the HIV-1 protease enzyme and robust antiviral activity against a variety of HIV-1 strains, including those resistant to other protease inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Protease

| Parameter | Value | Reference |

| Ki (Wild-Type HIV-1 Protease) | ~10-fold more potent than marketed PIs | [3] |

Table 2: Antiviral Activity of this compound against Laboratory and Clinical Isolates of HIV-1

| HIV-1 Strain/Isolate | IC90 (nM) | Reference |

| Wild-Type (Average) | 7.3 ± 3.4 | [3] |

| Clades A, B, C, D, E, F, G, H | Potent activity observed | [3] |

| HIV-2 | Slightly higher IC90 values | [3] |

Table 3: Antiviral Potency of this compound against Protease Inhibitor-Resistant HIV-1 Variants

| Mutant Variant | Fold Change in IC50 vs. Wild-Type | Reference |

| D30N | No loss in potency | [3] |

| Variants with 3-5 amino acid substitutions | ≤ 5-fold loss in potency | [3] |

| Clinical isolates with 5-11 mutations | Mean IC50 < 20 nM | [3][4] |

Selectivity

This compound demonstrated high selectivity for HIV-1 protease over human cellular proteases, which is a critical factor for minimizing off-target effects and potential toxicity.

Table 4: Selectivity of this compound against Human Proteases

| Human Protease | Inhibition | Reference |

| Renin, Pepsin, Cathepsin D, Cathepsin G, Chymotrypsin | < 50% inhibition at > 13 µM | [3] |

| Matrix Metalloproteinases (MMP-1, -2, -3, -8, -9, -13, -14, -15) | < 50% inhibition at > 13 µM | [3] |

| Thrombin, Factor Xa, Trypsin, Plasmin | < 50% inhibition at > 13 µM | [3] |

Pharmacokinetics

Pharmacokinetic studies in beagle dogs indicated that this compound is orally bioavailable.

Table 5: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Dosing Route | Dose (mg/kg) | Key Findings | Reference |

| Oral | 10, 30, 100 | Dose-dependent plasma concentrations | [3] |

| Intravenous | 1 | Data used to determine oral bioavailability | [3] |

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability were determined but are not fully detailed in the primary publication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound, based on standard practices in the field.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

-

Reagents and Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate for HIV-1 Protease

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

-

This compound and control inhibitors (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound, a positive control inhibitor, and a vehicle control (assay buffer).

-

Add the HIV-1 protease solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated using the Michaelis-Menten equation for competitive inhibitors.

-

Antiviral Activity Assay (Virus Yield Reduction)

This assay quantifies the reduction in the production of infectious virus particles from infected cells in the presence of an antiviral compound.

-

Cells and Virus:

-

Susceptible host cells (e.g., MT-2 cells or peripheral blood mononuclear cells (PBMCs))

-

HIV-1 laboratory strains (e.g., HIV-1RF, HIV-1IIIB) or clinical isolates.

-

-

Procedure:

-

Seed host cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Infect the cells with a known multiplicity of infection (MOI) of HIV-1.

-

After a short adsorption period, wash the cells to remove unattached virus and add the culture medium containing the serially diluted this compound.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

-

Harvest the culture supernatants.

-

Determine the amount of infectious virus in the supernatants using a plaque assay or a p24 antigen ELISA.

-

Calculate the IC90, the concentration of this compound that inhibits viral replication by 90%, by plotting the percentage of viral inhibition against the drug concentration.

-

Pharmacokinetic Analysis in Beagle Dogs

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in beagle dogs following oral and intravenous administration.

-

Animals and Dosing:

-

Beagle dogs (male and female).

-

This compound formulated for oral and intravenous (i.v.) administration.

-

-

Procedure:

-

Administer a single oral dose of this compound to one group of dogs and a single i.v. dose to another group.

-

Collect blood samples from a suitable vein (e.g., jugular) at predetermined time points (e.g., pre-dose, and at various intervals post-dose).

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples using solid-phase extraction.

-

Quantify the concentration of this compound in the plasma extracts using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.

-

Clinical Development and Outlook

The seminal 2001 publication on this compound and the related compound DPC-684 stated that Phase I clinical trials were in progress to assess their potential.[3] However, a comprehensive search of publicly available clinical trial registries, scientific literature, and company publications since that time reveals no further information on the clinical development of this compound.

The absence of published data from these trials strongly suggests that the clinical development of this compound was discontinued, most likely during or shortly after Phase I. The reasons for this discontinuation have not been publicly disclosed. Common reasons for the termination of drug development at this early stage include:

-

Unfavorable pharmacokinetic profile in humans: The compound may not have achieved the desired exposure levels or may have had a very short half-life.

-

Unexpected toxicity: The compound may have shown adverse effects in humans that were not predicted by preclinical toxicology studies.

-

Strategic business decisions: The parent company, DuPont Pharmaceuticals, was acquired by Bristol-Myers Squibb in 2001. Such corporate transitions can lead to reprioritization of research and development pipelines. At the time, Bristol-Myers Squibb was also developing other HIV drugs, including the non-nucleoside reverse transcriptase inhibitor Sustiva (efavirenz) and the protease inhibitor Reyataz (atazanavir), which may have been prioritized over this compound.

Conclusion

This compound was a potent and selective HIV-1 protease inhibitor with a promising preclinical profile. It demonstrated excellent activity against a broad range of HIV-1 isolates, including strains resistant to then-marketed protease inhibitors, and exhibited a high degree of selectivity. Despite these encouraging preclinical findings, the development of this compound appears to have been terminated in the early stages of clinical trials. While the specific reasons for its discontinuation are not publicly known, the story of this compound highlights the significant challenges and high attrition rates inherent in the drug development process. The research that led to this compound, however, contributed to the broader understanding of HIV-1 protease inhibition and the development of next-generation antiretroviral therapies.

References

- 1. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 2. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.co.jp [abcam.co.jp]

DPC-681: A Potent HIV-1 Protease Inhibitor with Activity Against Resistant Strains

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DPC-681 is a potent and selective non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] Developed as part of a series of substituted sulfonamides, this compound has demonstrated significant antiviral activity against a broad range of laboratory and clinical isolates of HIV-1, including strains resistant to other protease inhibitors (PIs).[1][3] This technical guide provides an in-depth overview of the antiviral activity of this compound, its mechanism of action, resistance profile, and the experimental protocols used to characterize its efficacy.

Mechanism of Action

This compound functions by directly targeting and inhibiting the HIV-1 protease.[1][4] This viral enzyme is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes essential for the production of infectious virions.[1][4] By binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature and non-infectious viral particles.[4] This targeted inhibition effectively halts the replication of HIV-1.[4]

The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.

Caption: Mechanism of Action of this compound.

Antiviral Activity: Quantitative Data

The antiviral potency of this compound has been evaluated against various HIV-1 strains, including wild-type laboratory strains, clinical isolates, and mutant variants with reduced susceptibility to other protease inhibitors. The key metrics used to quantify its activity are the 50% inhibitory concentration (IC50) and the 90% inhibitory concentration (IC90), which represent the drug concentrations required to inhibit viral replication by 50% and 90%, respectively. The inhibition constant (Ki) reflects the binding affinity of the inhibitor to the protease enzyme.

Table 1: In Vitro Potency of this compound Against Wild-Type HIV-1 Protease[1]

| Inhibitor | Ki (nM) ± SD (n) |

| This compound | 0.012 ± 0.001 (4) |

| Lopinavir | 0.019 ± 0.009 (5) |

| Amprenavir | 0.17 ± 0.06 (3) |

| Saquinavir | 0.27 ± 0.21 (11) |

| Indinavir | 0.37 ± 0.04 (3) |

| Ritonavir | 0.37 ± 0.06 (2) |

| Nelfinavir | 0.53 ± 0.18 (2) |

Table 2: Antiviral Activity of this compound Against Laboratory Strains and Clinical Isolates of HIV-1[1]

| Virus Strain/Isolate | Cell Type | IC90 (nM) |

| HIV-1RF | MT-2 | 4 |

| HIV-1IIIB | MT-4 | 4 |

| HIV-1MN | MT-2 | 6 |

| HIV-1 (Clinical Isolate E) | MT-4 | 4 |

| HIV-1 (Thai Isolate H9466) | MT-4 | 11 |

| HIV-2ROD | PBMC | 40 |

| Average (HIV-1 strains) | 7.3 ± 3.4 |

Resistance Profile

A critical aspect of any antiretroviral agent is its ability to maintain efficacy against viral strains that have developed resistance to other drugs. This compound has shown a favorable resistance profile, retaining significant potency against HIV-1 variants with mutations that confer resistance to other protease inhibitors.

Table 3: Antiviral Potency of this compound Against Recombinant Mutant HIV-1 Strains[1]

| Protease Mutations | Fold Change in IC50 (vs. Wild-Type) |

| D30N | No loss in potency |

| Three to five amino acid substitutions | ≤ 5-fold loss in potency |

Furthermore, a panel of chimeric viruses constructed from clinical samples of patients who had failed PI-containing regimens, and which contained 5 to 11 mutations at key resistance-associated positions (including 10, 32, 46, 47, 50, 54, 63, 71, 82, 84, and 90), exhibited mean IC50 values of <20 nM for this compound.[1][2] In contrast, marketed PIs had mean IC50 values ranging from 200 nM (amprenavir) to >900 nM (nelfinavir) against the same panel of resistant viruses.[1][2]

Experimental Protocols

The characterization of this compound's antiviral activity involved several key experimental procedures.

HIV-1 Protease Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 protease.

Caption: HIV-1 Protease Inhibition Assay Workflow.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 protease and a synthetic peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher, are prepared. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore.

-

Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated together in an appropriate buffer system.

-

Cleavage and Fluorescence: In the absence of an effective inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Measurement: The fluorescence intensity is measured over time using a fluorometer.

-

Data Analysis: The rate of substrate cleavage is determined for each concentration of this compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated. The Ki value is determined from the IC50.[1]

Cell-Based Antiviral Activity Assay (CPE Reduction Assay)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Caption: Cell-Based Antiviral Activity Assay Workflow.

Methodology:

-

Cell Culture: Susceptible host cells (e.g., MT-2, MT-4, or peripheral blood mononuclear cells (PBMCs)) are cultured in multi-well plates.[1]

-

Infection: The cells are infected with a known amount of an HIV-1 laboratory strain or clinical isolate.[1]

-

Treatment: Immediately after infection, the cells are treated with a range of concentrations of this compound.

-

Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication.

-

Assessment of Viral Replication: The extent of viral replication is quantified. This can be done by observing the cytopathic effect (CPE) of the virus on the cells, or by measuring the amount of a viral protein, such as the p24 capsid antigen, in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1][5]

-

Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50) and 90% (IC90) is determined by plotting the percentage of inhibition against the drug concentration.[1]

Antiviral Shift Assay (Protein Binding)

This assay evaluates the effect of plasma proteins on the antiviral activity of a compound.

Methodology: The cell-based antiviral activity assay is performed in the presence of physiological concentrations of human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), the two major drug-binding proteins in human plasma.[1] The IC90 is determined under these conditions and compared to the IC90 obtained in the absence of these proteins. The "shift" in the IC90 provides an estimate of the extent to which protein binding may reduce the effective free concentration of the drug.[1]

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease with excellent activity against a wide range of wild-type and drug-resistant viral strains. Its robust in vitro profile, including its resilience to common protease inhibitor resistance mutations, highlights its potential as a valuable agent in the treatment of HIV-1 infection. The experimental methodologies detailed herein provide a framework for the continued evaluation of this and other novel antiretroviral compounds.

References

- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are HIV-1 protease modulators and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

DPC-681: A Potent HIV-1 Protease Inhibitor in Antiretroviral Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DPC-681 is a potent and selective, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for viral replication.[1][2] Developed during a period of intense research into HIV-1 protease inhibitors, this compound demonstrated significant promise in preclinical studies due to its high potency against both wild-type and clinically relevant mutant strains of HIV-1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used in its evaluation.

Mechanism of Action

As a member of the protease inhibitor (PI) class of antiretroviral drugs, this compound functions by directly binding to the active site of the HIV-1 protease enzyme.[1][3] This binding is reversible and competitive, preventing the enzyme from cleaving the viral Gag and Gag-Pol polyproteins into their functional protein and enzyme components. The inhibition of this crucial processing step results in the production of immature, non-infectious viral particles.[1]

The chemical structure of this compound, a substituted sulfonamide, was optimized for potent and selective inhibition of the HIV protease.[1][2]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other protease inhibitors.

Table 1: In Vitro Inhibition of HIV-1 Protease

| Compound | Ki (nM) |

| This compound | <0.3 |

| DPC-684 | <0.3 |

| Lopinavir | 1.3 |

| Indinavir | 2.1 |

| Amprenavir | 3.0 |

| Nelfinavir | 5.4 |

| Saquinavir | 1.4 |

| Ritonavir | 0.8 |

Data sourced from Kaltenbach et al., 2001.[1]

Table 2: Antiviral Activity against Wild-Type HIV-1 in Cell Culture

| Compound | Cell Line | IC50 (nM) | IC90 (nM) |

| This compound | MT-2 | 2.7 ± 0.6 | 7.3 ± 3.4 |

| DPC-684 | MT-2 | 4.9 ± 2.1 | 14.5 ± 11.1 |

| Lopinavir | MT-2 | 10.3 ± 4.5 | 25.0 ± 8.0 |

| Indinavir | MT-2 | 30.0 ± 10.0 | 70.0 ± 20.0 |

| Amprenavir | MT-2 | 20.0 ± 8.0 | 50.0 ± 15.0 |

| Nelfinavir | MT-2 | 40.0 ± 15.0 | 100.0 ± 30.0 |

IC50/IC90 values represent the concentrations required to inhibit 50% and 90% of viral replication, respectively. Data are presented as mean ± standard deviation. Sourced from Kaltenbach et al., 2001.[1]

Table 3: Antiviral Activity Against Protease Inhibitor-Resistant HIV-1 Variants

| HIV-1 Variant | Key Mutations | This compound IC50 (nM) |

| D30N Mutant | D30N | No loss in potency |

| Multi-PI-Resistant (3-5 mutations) | Various | < 5-fold loss in potency |

| Multi-PI-Resistant (5-11 mutations) | 10, 32, 46, 47, 50, 54, 63, 71, 82, 84, 90 | < 20 |

Data indicates that this compound retains significant potency against viral strains that have developed resistance to other protease inhibitors. Sourced from Kaltenbach et al., 2001.[1][2]

Table 4: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Intravenous (IV) | 1 | - | - | - |

| Oral (PO) | 10 | - | - | - |

| Oral (PO) | 30 | - | - | - |

| Oral (PO) | 100 | - | - | - |

Specific values for Cmax, Tmax, and AUC were not provided in the primary publication, but the study was conducted. Plasma concentrations were determined by LC-MS.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

HIV-1 Protease Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

-

Enzyme and Substrate: Recombinant tethered HIV-1 protease dimer was used at sub-nanomolar concentrations. The substrate was a synthetic peptide containing a cleavage site for the protease, flanked by a fluorescent donor and a quencher molecule.

-

Assay Buffer: The specific composition of the assay buffer was not detailed in the primary publication.

-

Procedure: a. The inhibitor (this compound or other PIs) at various concentrations was pre-incubated with the HIV-1 protease. b. The fluorescently labeled substrate was added to initiate the enzymatic reaction. c. Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence. d. The rate of fluorescence increase was monitored over time.

-

Data Analysis: The concentration of the inhibitor required to reduce the enzymatic activity by 50% (IC50) was calculated. The inhibition constant (Ki) was then determined from the IC50 value.[1]

Cell-Based Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture model.

-

Cell Line: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, were used.

-

Virus: Laboratory strains of HIV-1 (e.g., HIV-1 IIIB) and clinical isolates were used to infect the cells.

-

Procedure: a. MT-2 cells were seeded in microtiter plates. b. The cells were infected with a standard inoculum of HIV-1. c. This compound and other PIs were added at various concentrations to the infected cell cultures. d. The cultures were incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

Endpoint Measurement: Viral replication was quantified by measuring the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentrations of the inhibitor that reduced p24 antigen production by 50% (IC50) and 90% (IC90) compared to untreated control cultures were calculated.[1]

Selectivity Assay Against Human Proteases

To assess the selectivity of this compound, its inhibitory activity was tested against a panel of human proteases.

-

Enzymes: The panel included mammalian aspartic acid proteases (renin, pepsin, cathepsin D), as well as other classes of proteases like cathepsin G, chymotrypsin, and various matrix metalloproteinases (MMPs).

-

Procedure: Standard enzymatic assays specific to each protease were used. This compound was tested at concentrations up to >13 µM.

-

Results: this compound showed less than 50% inhibition of all tested human proteases at the highest concentration, demonstrating high selectivity for the HIV-1 protease.[1]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as an HIV-1 protease inhibitor.

Experimental Workflow Diagram

Caption: Workflow for the cell-based antiviral activity assay.

Conclusion

This compound was a highly potent and selective inhibitor of HIV-1 protease with an excellent profile against drug-resistant viral variants in preclinical studies. The data generated for this compound highlight the key attributes sought in the development of antiretroviral protease inhibitors: high potency, selectivity, and a high barrier to the development of resistance. While this compound's progression through clinical development is not extensively documented in publicly available literature, the detailed in vitro characterization provides a valuable case study for researchers in the field of antiretroviral drug discovery and development. The methodologies employed in its evaluation remain standard practices in the field for the characterization of novel enzyme inhibitors.

References

- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiretroviral Treatment of Human Immunodeficiency Virus (HIV) Infection - Infections - Merck Manual Consumer Version [merckmanuals.com]

Early-Stage Research on DPC-681 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the efficacy of DPC-681, a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease. The information presented herein is compiled from preclinical studies and is intended to provide a comprehensive resource for professionals in the field of antiviral drug development.

Introduction

This compound is an investigational antiviral compound identified as a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1][2][3] The development of novel protease inhibitors (PIs) remains a crucial area of research to combat the emergence of drug-resistant HIV strains. This document summarizes the initial in vitro efficacy data for this compound, details the experimental protocols used in these foundational studies, and illustrates the compound's mechanism of action within the context of the HIV life cycle.

Mechanism of Action

HIV-1 protease is an aspartyl protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins. This cleavage is an essential step in the maturation of the virus, leading to the formation of infectious virions. Protease inhibitors like this compound are designed to competitively inhibit this enzymatic activity, binding to the active site of the protease and preventing the processing of the polyproteins. This results in the production of immature, non-infectious viral particles.[1]

Below is a diagram illustrating the HIV life cycle and the specific stage at which this compound exerts its inhibitory effect.

Quantitative Efficacy Data

The in vitro antiviral activity of this compound has been evaluated against laboratory strains and clinical isolates of HIV-1. The following tables summarize the key efficacy data.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1

| Cell Line | Virus Strain | Assay Endpoint | IC50 (nM) | IC90 (nM) |

| MT-2 | HIV-1 IIIB | p24 antigen reduction | - | 7.3 ± 3.4 |

| PBMC | Various | p24 antigen reduction | - | Slightly higher than MT-2 |

Data extracted from Kaltenbach et al., 2001.[1]

Table 2: Antiviral Potency of this compound against Protease Inhibitor-Resistant HIV-1 Variants

| Mutant Variant | Number of Mutations | Fold Change in IC90 (vs. Wild-Type) |

| D30N | 1 | No loss in potency |

| Multi-PI-resistant | 3-5 | ≤ 5.3 |

| Chimeric (clinical isolates) | 5-11 | Mean IC50 < 20 nM |

Data extracted from Kaltenbach et al., 2001.[1][3]

Table 3: Selectivity of this compound for HIV-1 Protease

| Cellular Protease | % Inhibition at >13 µM |

| Renin | < 50% |

| Pepsin | < 50% |

| Cathepsin D | < 50% |

| Chymotrypsin | < 50% |

| Matrix Metalloproteinases (MMPs) | < 50% |

Data extracted from Kaltenbach et al., 2001.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

HIV-1 Protease Enzymatic Assay

This assay determines the direct inhibitory activity of this compound on the HIV-1 protease enzyme.

Protocol:

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic peptide substrate specific for HIV-1 protease

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5)

-

This compound stock solution (in DMSO)

-

Microplate reader with fluorescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound, recombinant HIV-1 protease, and assay buffer.

-

Incubate the plate at 37°C for a specified pre-incubation period.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm, emission at 450 nm).

-

The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Activity Assay

This assay measures the ability of this compound to inhibit HIV-1 replication in a cellular context.

Protocol:

-

Cell Lines and Virus:

-

MT-2 T-lymphoid cell line or peripheral blood mononuclear cells (PBMCs)

-

HIV-1 laboratory strains (e.g., HIV-1 IIIB) or clinical isolates

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

-

Procedure:

-

Seed MT-2 cells or PBMCs in a 96-well plate.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted this compound to the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plates at 37°C in a CO2 incubator for a period of 4-7 days.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of viral replication by measuring the level of the HIV-1 p24 capsid protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition of viral replication for each drug concentration compared to an untreated, infected control.

-

Determine the IC90 value (the concentration of the drug that inhibits viral replication by 90%).

-

Cytotoxicity Assay

This assay is performed to ensure that the observed antiviral activity is not due to toxicity to the host cells.

Protocol:

-

Reagents and Materials:

-

MT-2 cells or PBMCs

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

-

Solubilization solution (e.g., DMSO or SDS solution).

-

-

Procedure:

-

Seed cells in a 96-well plate at the same density as the antiviral assay.

-

Add serial dilutions of this compound to the cells (uninfected).

-

Incubate the plate under the same conditions as the antiviral assay.

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to an untreated control.

-

Determine the CC50 (the concentration of the drug that reduces cell viability by 50%).

-

Protein Binding Assay

This assay estimates the effect of human plasma protein binding on the antiviral efficacy of this compound.

Protocol:

-

Method: Ultrafiltration is a common method.

-

Procedure:

-

Prepare solutions of this compound in human plasma.

-

Incubate the solutions at 37°C.

-

Separate the free drug from the protein-bound drug using an ultrafiltration device (e.g., by centrifugation).

-

Measure the concentration of this compound in the ultrafiltrate (free fraction) and the original plasma solution (total concentration) using a suitable analytical method like LC-MS/MS.

-

The percentage of protein binding is calculated from the difference between the total and free drug concentrations.

-

Conclusion

The early-stage research on this compound demonstrates its potent and selective inhibitory activity against HIV-1 protease. The compound exhibits high efficacy against both wild-type and clinically relevant protease inhibitor-resistant strains of HIV-1 in vitro.[1][3] Furthermore, this compound shows a favorable selectivity profile, with minimal inhibition of cellular proteases.[1] These initial findings established this compound as a promising candidate for further preclinical and clinical development as a treatment for HIV-1 infection. The detailed experimental protocols provided in this guide offer a basis for the replication and extension of these seminal studies.

References

- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DPC-681 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPC-681 is a potent and highly selective non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As an essential enzyme for viral replication, HIV-1 protease cleaves newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme by this compound results in the production of immature, non-infectious viral particles.[3] These application notes provide detailed protocols for evaluating the in vitro antiviral activity and mechanism of action of this compound in cell culture.

Mechanism of Action

This compound targets the active site of the HIV-1 protease, an aspartyl protease responsible for the post-translational processing of the Gag and Gag-Pol polyproteins.[1][4] By blocking this crucial step in the viral life cycle, this compound effectively halts the maturation of new virions.[3] The high selectivity of this compound for the retroviral protease over cellular proteases minimizes off-target effects.[1]

References

- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving Viral Protease Inhibitors to Counter Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dpc-681 in HIV Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dpc-681 is a potent and selective second-generation human immunodeficiency virus (HIV) protease inhibitor.[1][2] Protease inhibitors are a critical class of antiretroviral drugs that target the HIV life cycle, specifically inhibiting the viral protease enzyme.[3][4] This enzyme is essential for the cleavage of viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[5][6] By blocking this crucial step, this compound effectively halts the replication of the virus.[7] These application notes provide detailed protocols for the use of this compound in in vitro HIV replication assays, guidance on data interpretation, and a summary of its reported antiviral activity.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the active site of the HIV-1 protease. The HIV protease is an aspartyl protease that exists as a homodimer, with each subunit contributing a catalytic aspartate residue.[6] During the late stages of viral replication, the protease cleaves the Gag and Gag-Pol polyproteins into smaller, functional proteins, including reverse transcriptase, integrase, and structural proteins. This compound, with its peptide-like structure, mimics the natural substrate of the HIV protease and binds with high affinity to the enzyme's active site. This binding event prevents the protease from processing the viral polyproteins, leading to the production of immature, non-infectious viral particles.[4][5]

Caption: Mechanism of action of this compound in inhibiting HIV maturation.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated against various laboratory strains and clinical isolates of HIV-1. The following table summarizes the reported 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values.

| Virus Strain/Isolate | Cell Type | Assay Endpoint | IC50 (nM) | IC90 (nM) | Reference |

| Wild-type HIV-1 (average) | Various | Inhibition of replication | - | 7.3 ± 3.4 | [1] |

| Wild-type HIV-1 | - | Protease Inhibition (Ki) | <0.03 | - | [1] |

| PI-resistant clinical isolates | - | Inhibition of replication | <20 | - | [1][2] |

| D30N mutant HIV | - | Inhibition of replication | No loss in potency | - | [1][2] |

Note: IC50 and IC90 values can vary depending on the specific assay conditions, cell type, and virus strain used.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Replication Assay in MT-2 Cells

This protocol describes a cell-based assay to determine the antiviral activity of this compound against HIV-1 by measuring the inhibition of viral replication in the human T-cell line MT-2. The endpoint of this assay is the quantification of the HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

This compound (stock solution prepared in DMSO)

-

MT-2 cells

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

-

Complete growth medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

96-well flat-bottom cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Phosphate-buffered saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Culture MT-2 cells in complete growth medium.

-

On the day of the assay, ensure the cells are in the logarithmic growth phase and have a viability of >95%.

-

Centrifuge the cells and resuspend them in fresh complete growth medium to a final concentration of 1 x 10^5 cells/mL.

-

-

Drug Dilution:

-

Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 100 nM.

-

Include a "no drug" control (medium with the same final concentration of DMSO as the highest drug concentration) and a "cell-only" control (no virus, no drug).

-

-

Infection and Treatment:

-

Plate 50 µL of the MT-2 cell suspension (5,000 cells) into each well of a 96-well plate.

-

Add 50 µL of the diluted this compound to the appropriate wells.

-

Prepare a working dilution of the HIV-1 stock to a multiplicity of infection (MOI) of 0.01 to 0.1 in complete growth medium.

-

Add 100 µL of the diluted virus to each well (except for the "cell-only" control wells).

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

-

-

Endpoint Analysis (p24 ELISA):

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

If necessary, centrifuge the supernatants to pellet any cells or debris.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the "no drug" control.

-

Plot the percentage of inhibition against the drug concentration and determine the IC50 and IC90 values using a non-linear regression analysis.

-

Caption: Experimental workflow for the in vitro HIV-1 replication assay.

Protocol 2: HIV-1 Drug Susceptibility Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to evaluate the activity of this compound against HIV-1 in a more physiologically relevant primary cell model.

Materials:

-

This compound

-

Freshly isolated human PBMCs

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

HIV-1 primary isolate or laboratory-adapted strain

-

Complete RPMI 1640 medium (as described in Protocol 1)

-

Ficoll-Paque

-

96-well U-bottom cell culture plates

-

HIV-1 p24 Antigen ELISA kit

Procedure:

-

PBMC Isolation and Stimulation:

-

Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with PBS.

-

Stimulate the PBMCs with PHA (2 µg/mL) in complete RPMI medium for 2-3 days at 37°C in a 5% CO2 incubator.

-

After stimulation, wash the cells and resuspend them in complete RPMI medium supplemented with IL-2 (10 U/mL) at a concentration of 2 x 10^6 cells/mL.

-

-

Drug Dilution:

-

Prepare serial dilutions of this compound in complete RPMI medium with IL-2.

-

-

Infection and Treatment:

-

Plate 50 µL of the stimulated PBMCs (100,000 cells) into each well of a 96-well U-bottom plate.

-

Add 50 µL of the diluted this compound to the appropriate wells.

-

Infect the cells by adding 100 µL of the desired HIV-1 strain.

-

Include appropriate controls ("no drug" and "cell-only").

-

-

Incubation and Maintenance:

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Every 3-4 days, perform a half-medium change by carefully removing 100 µL of the supernatant and replacing it with 100 µL of fresh complete RPMI medium containing IL-2 and the corresponding concentration of this compound.

-

-

Endpoint Analysis (p24 ELISA):

-

On day 7 or 10 post-infection, collect the culture supernatants.

-

Quantify the p24 antigen levels using a commercial ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 and IC90 values as described in Protocol 1.

-

Conclusion

This compound is a highly effective inhibitor of HIV-1 protease, demonstrating potent antiviral activity against both wild-type and protease inhibitor-resistant strains of the virus. The provided protocols offer robust and reliable methods for evaluating the efficacy of this compound and other protease inhibitors in standard laboratory settings. These assays are essential tools for preclinical drug development and for studying the mechanisms of HIV drug resistance. Careful adherence to these protocols will ensure the generation of accurate and reproducible data for the characterization of novel anti-HIV therapeutics.

References

- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 6. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

Application Notes and Protocols: DPC-681 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPC-681 is a potent and selective second-generation HIV-1 protease inhibitor. It belongs to a class of substituted sulfonamides and has demonstrated significant antiviral activity against both wild-type and drug-resistant strains of HIV-1. These application notes provide detailed protocols for the in vitro evaluation of this compound, including determination of its antiviral potency, cytotoxicity, and selectivity.

Mechanism of Action

This compound is an inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] HIV protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the protease, this compound blocks this cleavage, resulting in the production of immature, non-infectious viral particles.

Caption: Mechanism of action of this compound in the HIV replication cycle.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound against various strains of HIV-1.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC50 | Chimeric viruses from patients who failed PI-containing regimens (5-11 mutations) | - | <20 nM | [1][2] |

| IC90 | Wild-type HIV-1 | - | 4 - 40 nM | [1][3] |

| IC90 (average) | All HIV-1 strains tested | - | 7.3 ± 3.4 nM | [3] |

| Potency Loss | Recombinant mutant HIVs with D30N mutation | - | No loss in potency | [1][2] |

| Potency Loss | Mutant variants with three to five amino acid substitutions | MT-2 cells | ≤ 5.3-fold | [2] |

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay

This protocol is designed to determine the 50% and 90% inhibitory concentrations (IC50 and IC90) of this compound against HIV-1 replication in a cell-based assay.

Materials:

-

Susceptible host cells (e.g., MT-2, MT-4, or peripheral blood mononuclear cells [PBMCs])

-

Complete cell culture medium

-

HIV-1 stock (laboratory-adapted strain or clinical isolate)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Plating: Seed the host cells into a 96-well plate at a predetermined density.

-

Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 1 µM, with 10-fold serial dilutions.

-

Infection: Infect the cells with the HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Treatment: Immediately after infection, add the diluted this compound to the appropriate wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).

-

Incubation: Incubate the plate for 3-7 days at 37°C in a humidified CO2 incubator.

-

Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control. Determine the IC50 and IC90 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Materials:

-

Host cells (same as in the antiviral assay)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating: Seed the host cells into a 96-well plate at the same density as the antiviral assay.

-

Compound Dilution and Treatment: Prepare a serial dilution of this compound in complete culture medium and add it to the wells. Include a "cell control" (cells + medium, no drug).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (3-7 days) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the cell control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) is then calculated as CC50 / IC50.

Protocol 3: Protease Selectivity Assay

This protocol assesses the selectivity of this compound for HIV-1 protease over other human proteases using a fluorometric assay.

Materials:

-

Recombinant HIV-1 protease

-

A panel of human proteases (e.g., renin, pepsin, cathepsin D, chymotrypsin)

-

Fluorogenic peptide substrates specific for each protease

-

Assay buffer specific for each protease

-

This compound stock solution (in DMSO)

-

96-well, black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: In separate wells of a 96-well plate, add the assay buffer, the respective protease (HIV-1 or human protease), and serial dilutions of this compound. Include an "enzyme control" (enzyme + buffer, no inhibitor).

-

Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.

-

Substrate Addition: Add the specific fluorogenic substrate to each well to initiate the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.

-

Data Analysis: Determine the rate of substrate cleavage for each this compound concentration. Calculate the percentage of inhibition relative to the enzyme control. Determine the IC50 value for each protease by plotting the percentage of inhibition against the log of the drug concentration. The selectivity is determined by comparing the IC50 for HIV-1 protease to the IC50 values for the human proteases.

Experimental Workflow

Caption: General experimental workflow for in vitro evaluation of this compound.

References

DPC-681 in Combination with Antiretroviral Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPC-681 is a potent, second-generation HIV-1 protease inhibitor (PI) that demonstrated significant activity against both wild-type and multi-drug resistant strains of the virus in preclinical studies.[1][2] Developed by Bristol-Myers Squibb, this compound was part of a research program aimed at identifying PIs with improved resistance profiles and pharmacokinetic properties. While the clinical development of this compound appears to have been discontinued following the sale of Bristol-Myers Squibb's HIV pipeline to ViiV Healthcare in 2015, the compound remains a valuable tool for in vitro and preclinical research.[2][3] These application notes provide a framework for evaluating the potential of this compound in combination with other antiretroviral agents, a critical step in the development of any new anti-HIV therapeutic.

The rationale for combination antiretroviral therapy (cART) is to achieve sustained viral suppression, prevent the emergence of drug resistance, and restore immune function.[4] Combining drugs with different mechanisms of action can lead to synergistic antiviral effects and a higher barrier to resistance.[5][6][7] This document outlines protocols for assessing the synergistic potential, resistance profile, and effects on cellular signaling pathways of this compound when used in combination with other classes of antiretroviral drugs, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase strand transfer inhibitors (INSTIs).

Preclinical Profile of this compound

This compound is a potent inhibitor of the HIV-1 protease, an enzyme essential for the maturation of infectious virions.[1] Preclinical studies demonstrated its high potency against a range of laboratory and clinical isolates of HIV-1.

| Parameter | Value | Virus/Enzyme | Reference |

| IC90 (Wild-Type HIV-1) | 4 - 40 nM | Wild-Type HIV-1 | [1][2] |

| Mean IC50 (Multi-PI-Resistant Strains) | <20 nM | Chimeric viruses with 5-11 PI resistance mutations | [1][2] |

| Potency Loss vs. D30N Mutant | No significant loss | Recombinant HIV with D30N mutation | [1][2] |

| Potency Loss vs. 3-5 PI Mutations | ≤ 5-fold | Mutant variants with 3-5 amino acid substitutions | [1][2] |

Experimental Protocols

In Vitro Synergy Testing

Objective: To determine whether the combination of this compound with other antiretroviral agents results in synergistic, additive, or antagonistic antiviral activity.

Methodology: Checkerboard Assay

This assay is a standard method for evaluating the interaction between two antimicrobial agents.

Materials: